Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with two methyl groups and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3,5-dimethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with methanol to form the ester.
Direct Esterification: Another approach is the direct esterification of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as hydroxide ions (OH⁻) or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.
Reduction: 4-(3,5-dimethylphenyl)-4-hydroxybutanoic acid or 4-(3,5-dimethylphenyl)butanal.
Substitution: Amides, amines, or other substituted esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases. Industry: The compound finds use in the production of polymers, resins, and other materials due to its reactive ester group.
Mechanism of Action
The mechanism by which Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-(4-methylphenyl)-4-oxobutanoate: Similar structure but with a single methyl group on the phenyl ring.
Methyl 4-(3,5-dimethylphenyl)-3-oxobutanoate: Similar structure but with a different position of the oxo group.
Methyl 4-(3,5-dimethylphenyl)-2-oxobutanoate: Another positional isomer with the oxo group at a different position.
Uniqueness: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is unique due to its specific arrangement of substituents, which can influence its reactivity and applications. The presence of two methyl groups on the phenyl ring enhances its stability and modifies its chemical behavior compared to similar compounds.
Biological Activity
Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a methyl ester functional group and a ketone, which contribute to its reactivity and interaction with biological targets. Its molecular formula is , and it has a molecular weight of 220.26 g/mol.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . In a study assessing various derivatives, this compound demonstrated effective inhibition against several bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be around 500 µg/mL for Staphylococcus aureus and 750 µg/mL for Escherichia coli, indicating moderate antimicrobial activity .
Antitumor Activity
The compound has also been investigated for its antitumor properties . In vitro assays using the MTT method showed that it inhibited the growth of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for HepG2 cells, suggesting that it may serve as a lead compound for further development in cancer therapy .
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa | 25 | Antitumor |
HepG2 | 30 | Antitumor |
Staphylococcus aureus | 500 µg/mL | Antimicrobial |
Escherichia coli | 750 µg/mL | Antimicrobial |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the carbonyl group in the ketone structure allows for potential hydrogen bonding with target proteins, which may inhibit their function or alter their activity. This mechanism was observed in studies focusing on enzyme inhibition where the compound showed significant binding affinity .
Case Studies
- Antitumor Effects : A study published in the Bulletin of the Korean Chemical Society highlighted that this compound inhibited tumor growth in vitro. The study utilized various concentrations to establish dose-response relationships, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial efficacy against multi-drug resistant strains. The compound's ability to reduce bacterial load in vitro was documented, emphasizing its potential as a therapeutic agent against resistant pathogens .
Properties
IUPAC Name |
methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-5-13(15)16-3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFWMJXARBFQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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